REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]([F:12])([F:11])[F:10])=[CH:5][C:4]=1[N:13]=[C:14]=[O:15].[F:16][C:17]1[CH:23]=[CH:22][CH:21]=[CH:20][C:18]=1[NH2:19]>C(#N)C>[F:16][C:17]1[CH:23]=[CH:22][CH:21]=[CH:20][C:18]=1[NH:19][C:14]([NH:13][C:4]1[CH:5]=[C:6]([C:9]([F:12])([F:11])[F:10])[CH:7]=[CH:8][C:3]=1[O:2][CH3:1])=[O:15]
|
Name
|
|
Quantity
|
1057.8 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=C(C=C1)C(F)(F)F)N=C=O
|
Name
|
|
Quantity
|
4240 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
540.8 g
|
Type
|
reactant
|
Smiles
|
FC1=C(N)C=CC=C1
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Control Type
|
UNSPECIFIED
|
Setpoint
|
82 °C
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Type
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CUSTOM
|
Details
|
The resulting clear solution is stirred
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
the mixture is rinsed in with acetonitrile (50 ml)
|
Type
|
CUSTOM
|
Details
|
seeded at ca. 78° C.
|
Type
|
STIRRING
|
Details
|
stirred for ca. 15 min
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
The suspension is cooled to 0° C.
|
Type
|
FILTRATION
|
Details
|
the product is filtered off with suction
|
Type
|
WASH
|
Details
|
washed with acetonitrile (950 ml, cooled to 0-5° C.)
|
Type
|
CUSTOM
|
Details
|
The product is dried overnight at 45° C. in a vacuum
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
drying oven
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC=C1)NC(=O)NC1=C(C=CC(=C1)C(F)(F)F)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1380.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 86.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |